(3-Phenoxyphenyl)tribenzylsilane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)tribenzylsilane typically involves the reaction of 3-phenoxyphenylsilane with benzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)tribenzylsilane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy or benzyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(3-Phenoxyphenyl)tribenzylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)tribenzylsilane involves its interaction with various molecular targets. The phenoxy and benzyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The silicon atom can also form stable bonds with other elements, contributing to the compound’s stability and versatility .
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethylsilane
- Diphenylmethylsilane
- Triphenylsilane
Uniqueness
(3-Phenoxyphenyl)tribenzylsilane is unique due to the presence of both phenoxy and benzyl groups attached to the silicon atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
18790-70-0 |
---|---|
Molecular Formula |
C33H30OSi |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
tribenzyl-(3-phenoxyphenyl)silane |
InChI |
InChI=1S/C33H30OSi/c1-5-14-28(15-6-1)25-35(26-29-16-7-2-8-17-29,27-30-18-9-3-10-19-30)33-23-13-22-32(24-33)34-31-20-11-4-12-21-31/h1-24H,25-27H2 |
InChI Key |
OLUXVQGNXBPIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=CC(=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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